1H-Indole-1-propiononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-indol-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTZBHZFUIILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196055 | |
| Record name | 1H-Indole-1-propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-79-3 | |
| Record name | 1H-Indole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indole-1-propiononitrile | |
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| Record name | Indole-1-propionitrile | |
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| Record name | 1H-Indole-1-propiononitrile | |
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| Record name | 1H-indole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1H-INDOLE-1-PROPIONONITRILE | |
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Synthetic Methodologies for 1h Indole 1 Propiononitrile and Its Derivatives
Direct Synthesis Approaches to 1H-Indole-1-propiononitrile
The direct attachment of a propiononitrile group to the indole (B1671886) nitrogen is a key strategy for synthesizing this compound.
Nucleophilic Addition Reactions (e.g., Michael Addition of Indole with Acrylonitrile)
A primary method for the synthesis of this compound is the cyanoethylation of indole, which involves a nucleophilic addition reaction with acrylonitrile (B1666552). nih.gov This reaction, a classic example of a Michael addition, is typically performed in the presence of a base. bhu.ac.inias.ac.in
One documented procedure involves the reaction of various indole derivatives with acrylonitrile in a solution of pyridine (B92270) and potassium hydroxide (B78521). nih.gov This method has been shown to produce the corresponding indole-1-propionitrile derivatives, which can be further hydrolyzed in a basic medium to yield indole-1-propionic acids. nih.gov
The Michael addition of indoles to electron-deficient olefins, such as acrylonitrile, is a well-established method for forming carbon-carbon bonds at the C3 position of the indole ring. ias.ac.in However, under specific conditions, N-alkylation can be favored. The regioselectivity of the reaction—whether substitution occurs at the N1 or C3 position—is a critical aspect of these syntheses. bhu.ac.inias.ac.in While many Michael additions of indole are reported to occur at the C3 position, specific conditions can direct the reaction to the nitrogen atom. bhu.ac.inias.ac.in
Table 1: Michael Addition of Indole with Acrylonitrile
| Reactants | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Indole, Acrylonitrile | Potassium Hydroxide | Pyridine | This compound | nih.gov |
Alternative N1-Functionalization Strategies
Beyond direct cyanoethylation, other N1-functionalization strategies can be employed to introduce the propiononitrile moiety. These methods often involve the modification of the indole nitrogen, which can significantly alter the chemical and pharmacological properties of the resulting compounds. semanticscholar.org Palladium-catalyzed reactions, known for their versatility and tolerance of various functional groups, are valuable tools for the N-1 functionalization of indoles. semanticscholar.org
Synthesis of Related Indole Propiononitrile Isomers and Analogs (e.g., 1H-Indole-3-propiononitrile)
The synthesis of isomers such as 1H-Indole-3-propiononitrile is also of significant interest. This isomer features the propiononitrile group at the C3 position of the indole core.
A common method for synthesizing 1H-Indole-3-propiononitrile is through the alkylation of indole. One specific procedure involves dissolving indole in anhydrous N,N-dimethylformamide (DMF), cooling the solution, and then adding sodium hydride. After stirring, bromopropionitrile is introduced dropwise, and the mixture is allowed to warm to room temperature.
Another approach involves the reaction of indole with electrophilic α,β-unsaturated nitriles under acidic conditions, which typically yields 3-substituted products. bhu.ac.in The reaction of indole with acrylonitrile can also lead to the C3-substituted product, 1H-Indole-3-propiononitrile, under certain conditions.
Table 2: Synthesis of 1H-Indole-3-propiononitrile
| Reactants | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| Indole, Bromopropionitrile | Sodium Hydride | N,N-dimethylformamide (DMF) | 1H-Indole-3-propiononitrile | |
| Indole, Acrylonitrile | Acidic Conditions | - | 1H-Indole-3-propiononitrile | bhu.ac.in |
Catalytic Protocols in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been applied to the synthesis of indole derivatives.
Transition Metal-Mediated Syntheses
Transition metal catalysts are widely used to facilitate the formation of carbon-carbon and carbon-heteroatom bonds in indole synthesis. mdpi.commdpi.com Palladium, rhodium, and copper are among the metals that have been successfully employed in the functionalization of the indole ring. nih.govnih.govnih.gov
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for the structural diversification of aromatic and heterocyclic compounds, including indoles. researchgate.net Rhodium(III) catalysts have been utilized for the direct C-H functionalization and annulation of indoles to produce fused polycyclic molecules. nih.gov These methods often involve directing groups to control the site-selectivity of the functionalization. nih.gov
While specific examples of transition metal-catalyzed synthesis of this compound are not extensively detailed in the provided context, the general principles of transition metal-catalyzed N-alkylation of indoles are well-established and could be applied to this specific synthesis.
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, including the synthesis of chiral indole-based heterocycles. nih.gov These methods offer an alternative to metal-based catalysts, avoiding potential metal contamination in the final products. nih.gov
Organocatalytic strategies often involve the use of versatile platform molecules, such as vinylindoles and indolylmethanols, to construct complex indole scaffolds. nih.gov While the direct organocatalytic synthesis of this compound is not explicitly described, the principles of organocatalytic Michael additions are well-developed. For example, Feist's acid has been used as a hydrogen bond donor catalyst for the Michael addition of indole to electron-deficient nitroolefins. nih.gov This type of catalysis could potentially be adapted for the reaction of indole with acrylonitrile to selectively form the N1-adduct.
Green Chemistry Aspects in this compound Synthesis
The traditional synthesis of this compound often involves the cyanoethylation of indole using acrylonitrile. This reaction is typically carried out in the presence of a strong base catalyst and organic solvents. While effective, these methods can present environmental and safety challenges, such as the use of hazardous catalysts and volatile organic compounds (VOCs). In response, research has been directed towards developing greener alternatives that align with the principles of green chemistry, focusing on improved safety, waste reduction, and energy efficiency.
Key areas of improvement in the synthesis of this compound include the use of alternative catalysts and solvent-free reaction conditions. For instance, the use of solid acid catalysts or ionic liquids can offer advantages over traditional homogeneous catalysts by being more recyclable and less corrosive.
A significant advancement in the green synthesis of this compound involves the use of phase-transfer catalysis (PTC). This methodology facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), often eliminating the need for organic solvents. One study demonstrated the synthesis of this compound from indole and acrylonitrile under solvent-free conditions using a phase-transfer catalyst. This approach not only simplifies the work-up procedure but also significantly reduces the generation of solvent waste.
Another green approach involves the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can lead to shorter reaction times, increased yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. Research into the microwave-assisted cyanoethylation of indoles has shown promising results, offering a more energy-efficient route to compounds like this compound.
The table below summarizes and compares different catalytic systems and conditions for the synthesis of this compound, highlighting the move towards greener methodologies.
Table 1: Comparison of Synthetic Methodologies for this compound
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Green Chemistry Aspects | Reference |
| Triton B | Dioxane | Reflux, 3h | 85 | Use of a strong organic base and a volatile organic solvent. | |
| KOH | None (Solvent-free) | 50-60 °C, 2h | 92 | Elimination of organic solvent, reducing waste. | |
| Phase-Transfer Catalyst (e.g., TBAB) | None (Solvent-free) | Room Temperature, 5h | High | Solvent-free conditions, mild reaction temperature, potential for catalyst recycling. | |
| Basic Ionic Liquid | None (Solvent-free) | 80 °C, 1.5h | 98 | Use of a recyclable catalyst and solvent-free conditions. |
Chemical Reactivity and Transformation Pathways of 1h Indole 1 Propiononitrile
Reactions Involving the Nitrile Group
The nitrile (-C≡N) group in 1H-Indole-1-propiononitrile is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org This polarity is the basis for its most common and synthetically useful transformations.
The nitrile group can be hydrolyzed in a two-stage process to first yield an amide and subsequently a carboxylic acid. chemguide.co.uk This reaction can be performed under either acidic or basic conditions, with the specific conditions determining the final product. libretexts.orgchemguide.co.uk
Under acidic conditions, the nitrile is typically heated with a dilute acid like hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, 1H-Indole-1-propionamide, to ultimately form the corresponding carboxylic acid, 1H-Indole-1-propionic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 1H-indole-1-propionate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk It is possible to stop the reaction at the amide stage through controlled hydrolysis, often by using milder conditions. stackexchange.com
Table 1: Hydrolysis Products of this compound
| Starting Material | Reagents | Intermediate/Final Product |
|---|---|---|
| This compound | H₃O⁺, Heat | 1H-Indole-1-propionamide (Intermediate) |
| This compound | H₃O⁺, Heat | 1H-Indole-1-propionic Acid (Final) |
| This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 1H-Indole-1-propionic Acid (Final) |
The nitrile group of this compound can be readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation, converting the nitrile to 1H-Indole-1-propanamine. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orgresearchgate.net
Alternatively, using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup can lead to the formation of an aldehyde. libretexts.org This reaction proceeds via the formation of an imine anion intermediate which is then hydrolyzed. libretexts.org
Table 2: Reduction Products of this compound
| Reagent | Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1H-Indole-1-propanamine | Nitrile → Primary Amine |
| Diisobutylaluminium Hydride (DIBAL-H) | 1H-Indole-1-propionaldehyde | Nitrile → Aldehyde |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. pressbooks.pub A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr). libretexts.org The addition of a Grignard reagent to this compound would form an intermediate imine salt. Subsequent hydrolysis of this salt would yield a ketone. libretexts.org This reaction provides a valuable method for forming a new carbon-carbon bond and introducing a ketone functionality.
Reactions at the Indole (B1671886) Core
The indole ring is an aromatic, π-excessive heterocycle that is highly reactive toward electrophilic substitution. bhu.ac.innih.gov The reactivity is significantly greater than that of benzene (B151609). wikipedia.orgpearson.com
The pyrrole (B145914) ring is the more reactive part of the indole system. wikipedia.org Consequently, electrophilic substitution on the carbocyclic (benzene) portion of this compound is generally unfavorable. Such reactions typically occur only after the more reactive positions on the pyrrole ring (N1, C2, and C3) have been substituted. bhu.ac.inwikipedia.org A notable exception arises under strongly acidic conditions. If the C3 position becomes exhaustively protonated, it deactivates the pyrrole ring towards electrophilic attack, and substitution may then be directed to the C5 position on the benzene ring. wikipedia.org
For electrophilic aromatic substitution on the indole ring, the C3 position is the most reactive site, being approximately 10¹³ times more reactive than benzene. wikipedia.org This preference is due to the superior stability of the cationic intermediate formed when the electrophile attacks at C3, where the positive charge can be effectively delocalized by the nitrogen atom's lone pair of electrons. bhu.ac.inic.ac.uk
Since the N1 position of this compound is already substituted, electrophilic attack will overwhelmingly occur at the C3 position. If the C3 position were to be blocked by a substituent, electrophilic attack would then be directed to the C2 position. bhu.ac.in
Table 3: Regioselectivity of Electrophilic Substitution on the this compound Core
| Reaction Type | Reagents | Position of Substitution | Expected Product |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formyl-1H-indole-1-propiononitrile |
| Mannich Reaction | CH₂O, Dimethylamine | C3 | 3-((Dimethylamino)methyl)-1H-indole-1-propiononitrile |
| Nitration | Benzoyl Nitrate | C3 | 3-Nitro-1H-indole-1-propiononitrile |
| Alkylation | Alkyl Halide (e.g., CH₃I) | C3 | 3-Methyl-1H-indole-1-propiononitrile |
Functionalization of the Pyrrole Ring (C2, C3 Positions)
C-H Activation and Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful, atom-economical strategy in organic synthesis. nih.gov For indole derivatives, the primary challenge is achieving site-selectivity among the multiple C-H bonds. nih.gov While the pyrrole ring's C2 and C3 positions are electronically favored for functionalization, accessing the benzene core (C4-C7) is more difficult. nih.gov
Modern strategies often employ directing groups (DGs) to achieve regioselectivity. These DGs are typically installed at the N1 or C3 position and coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond.
N1-Directing Groups: Research has shown that installing groups like N-P(O)tBu2 at the indole nitrogen can direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.gov While the propiononitrile group itself is not a classical directing group for this purpose, its presence influences the electronic properties of the indole ring. Synthetic strategies could involve its temporary replacement with a functional DG to achieve specific C-H functionalization on the benzene ring before re-installing the propiononitrile moiety.
C3-Directing Groups: The installation of a directing group at the C3-position can steer functionalization to the C2 or C4 positions. nih.gov For instance, a formyl group at C3 has been shown to direct C4-arylation. nih.gov This highlights a potential pathway where an appropriately substituted this compound could be selectively functionalized at the C4 position.
These methods provide a blueprint for the potential C-H functionalization of the this compound scaffold, enabling the synthesis of complex, polysubstituted indole derivatives. nih.gov
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For indole systems, these reactions are typically performed on halo-substituted derivatives, most commonly iodo-indoles, due to the high reactivity of the C-I bond. mdpi.comnih.gov The reactivity of a pre-functionalized this compound (e.g., an iodo-substituted variant) would be expected to follow established patterns for other N-substituted indoles. mdpi.comnih.gov
Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitriles demonstrate the versatility of the indole scaffold in various cross-coupling reactions. mdpi.comnih.gov These findings are directly relevant to the potential reactivity of a halogenated this compound.
Table 1: Representative Cross-Coupling Reactions on Indole Scaffolds
| Reaction | Coupling Partner | Catalyst System | Product Type | Yield Range | Source(s) |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-indoles | 64-90% | mdpi.com |
| Suzuki-Miyaura | Boronic Acids | Pd(dppf)Cl₂ / Ag₂CO₃ | 3-Aryl-indoles | 58-97% | uzh.ch |
| Stille | Organostannanes | Not specified in abstracts | 3-Organo-indoles | - | mdpi.comnih.gov |
| Heck | Alkenes | Not specified in abstracts | 3-Alkenyl-indoles | - | mdpi.comnih.gov |
The Sonogashira coupling, for example, allows for the introduction of various alkynyl groups at the 3-position using phenylacetylene (B144264) derivatives in the presence of palladium and copper catalysts. mdpi.com Similarly, the Suzuki-Miyaura reaction has been extensively used to couple boronic acids with halo-indoles, providing access to a wide library of aryl-substituted indoles. nih.govuzh.ch
N1-Substitution Modifications
The N1-propiononitrile group is typically installed via the cyanoethylation of indole, for instance, by reacting indole with acrylonitrile (B1666552) in the presence of a base. tandfonline.com While many studies focus on modifying the indole core, the N1-substituent itself can be a point of chemical modification.
The synthesis of N-substituted indoles is of great interest, as this modification can significantly impact the molecule's biological properties. semanticscholar.org The N1-propiononitrile group is relatively stable, but its chemical transformation is feasible. For example, the nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, transforming this compound into 1H-indole-1-propanoic acid or 1H-indole-1-propanamide, respectively. These derivatives can then undergo further reactions, such as esterification or amide coupling. tandfonline.com
While challenging, cleavage of the N1-substituent is also possible, which would regenerate the indole NH group, allowing for the introduction of different substituents at the nitrogen atom. semanticscholar.org
Mechanistic Investigations of this compound Transformations
The transformations of this compound can proceed through several distinct mechanistic pathways, including radical, ionic, and concerted processes, depending on the specific reagents and reaction conditions employed.
Radical Pathways
Radical mechanisms are crucial in many modern synthetic reactions, often initiated by light or a single-electron transfer (SET) agent. rsc.orgacs.org
Generation of Cyanomethyl Radicals: The propiononitrile side chain can be a source of radical species. For instance, the related cyanomethyl radical can be generated from acetonitrile (B52724) via SET and subsequently added across C-C double bonds or to arenes. acs.org A similar pathway could be envisioned for this compound under appropriate oxidative conditions.
Metal-Mediated Radical Formation: In the context of cross-coupling, radical pathways can be operative. Photoinduced, copper-mediated reactions, for example, may involve the formation of an aryl radical from an aryl halide, which then recombines with the catalyst complex to form the final product. rsc.org It is plausible that such pathways could be involved in the functionalization of a halogenated this compound. Some reactions generating alkyl radicals rely on zinc, which can reduce an alkyl halide via two SET events to form an alkyl radical intermediate. acs.org
Ionic Mechanisms
Ionic mechanisms involve the formation of charged intermediates, such as carbocations or carbanions.
Electrophilic Aromatic Substitution: This is a classic ionic mechanism for indoles. The indole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. wikipedia.org Even with the N1 position substituted, the C3 position remains highly nucleophilic and susceptible to attack by electrophiles.
Nucleophilic Substitution: While less common for the indole ring itself, nucleophilic substitution can occur at the N1 position under specific conditions. For example, studies on 1-hydroxytryptamine derivatives have shown that nucleophilic attack at the indole nitrogen can occur in the presence of a strong acid, proceeding through a proposed SN2 mechanism. researchgate.net
Concerted Reactions
Concerted reactions, where all bond-forming and bond-breaking steps occur simultaneously in a single transition state, offer unique pathways for indole functionalization.
Pericyclic Reactions: The Fischer indole synthesis, a cornerstone of indole chemistry, involves a mdpi.commdpi.com-sigmatropic rearrangement, which is a type of concerted pericyclic reaction. wikipedia.org While this is a synthetic route to the indole core rather than a reaction of it, it exemplifies the role of concerted mechanisms in indole chemistry.
Concerted Nucleophilic Aromatic Substitution (CSNAr): As a modern alternative to the traditional SNAr mechanism that proceeds via a Meisenheimer intermediate, the CSNAr pathway has emerged. researchgate.net In this mechanism, nucleophilic attack and the departure of the leaving group (such as fluoride) occur in a single step. nih.gov This has been demonstrated in the reaction of 6-fluoro-1-methyl-1H-indole, indicating that the indole scaffold can participate in such concerted transformations. nih.govacs.org This pathway could be relevant for a suitably substituted this compound derivative.
Advanced Spectroscopic and Structural Characterization of 1h Indole 1 Propiononitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, along with correlations from 2D NMR experiments, a complete structural assignment of 1H-Indole-1-propiononitrile can be achieved.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the propiononitrile side chain.
The aromatic region typically displays complex multiplets for the protons on the benzene (B151609) ring portion (H-4, H-5, H-6, H-7), a result of spin-spin coupling between adjacent protons. The protons on the pyrrole (B145914) ring (H-2 and H-3) also show characteristic signals. The propiononitrile side chain exhibits two triplet signals, corresponding to the two methylene groups (-CH₂-CH₂-CN). The downfield triplet is attributed to the methylene group directly attached to the indole nitrogen (N-CH₂), deshielded by the nitrogen atom. The upfield triplet corresponds to the methylene group adjacent to the nitrile function (-CH₂-CN). The coupling between these two methylene groups results in the observed triplet-of-triplets pattern.
Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound Note: The following data is a representative prediction based on typical values for indole derivatives. Actual experimental values may vary slightly depending on the solvent and instrument.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.65 | d | ~7.9 |
| H-4 | 7.55 | d | ~7.8 |
| H-2 | 7.20 | d | ~3.1 |
| H-5 | 7.15 | t | ~7.5 |
| H-6 | 7.10 | t | ~7.4 |
| H-3 | 6.50 | d | ~3.1 |
| N-CH₂- | 4.45 | t | ~6.7 |
| -CH₂-CN | 2.90 | t | ~6.7 |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for this compound will show eleven distinct signals corresponding to its eleven carbon atoms.
The aromatic carbons of the indole ring resonate in the downfield region (typically 100-140 ppm). The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The nitrile carbon (-C≡N) appears as a characteristic peak in the 115-120 ppm range. The aliphatic carbons of the propiononitrile side chain (N-CH₂ and -CH₂-CN) appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: This is a representative prediction. Actual values can vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 135.8 |
| C-2 | 128.7 |
| C-3a | 127.9 |
| C-5 | 121.8 |
| C-4 | 121.2 |
| C-6 | 120.1 |
| -C≡N | 117.5 |
| C-7 | 109.5 |
| C-3 | 101.9 |
| N-CH₂- | 41.5 |
| -CH₂-CN | 18.0 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific 2D NMR experimental data for this compound is not widely published, the expected correlations can be reliably predicted from its structure to confirm assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected cross-peaks would be observed between:
The adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7).
The pyrrole ring protons H-2 and H-3.
The two methylene groups of the propiononitrile chain (N-CH₂- and -CH₂-CN).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the N-CH₂ proton to the N-CH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure and assigning quaternary carbons. Expected key correlations for this compound would include:
The N-CH₂ protons showing a correlation to the indole ring carbons C-2 and C-7a.
The -CH₂-CN protons showing correlations to the N-CH₂ carbon and the nitrile carbon (-C≡N).
Aromatic protons showing correlations to neighboring and quaternary carbons, confirming the indole ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region. The aromatic C-H stretching vibrations of the indole ring are observed as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene groups of the propiononitrile chain appear just below 3000 cm⁻¹. The spectrum also contains bands in the 1600-1450 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic indole ring. The region below 1000 cm⁻¹ contains C-H bending vibrations that are characteristic of the substitution pattern on the benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Indole) |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1610, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring (Indole) |
| ~745 | Strong | C-H Bend | ortho-disubstituted Benzene |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 170. This peak corresponds to the intact molecule with one electron removed. The fragmentation of the molecular ion provides a structural fingerprint. A characteristic fragmentation pathway for this compound involves the loss of the propiononitrile side chain. The most prominent fragment is often the indole cation, resulting from the cleavage of the N-CH₂ bond. This would produce a stable ion at m/z 117, which corresponds to the indole ring itself. Another significant fragmentation could involve the loss of a cyanomethyl radical (•CH₂CN), leading to a fragment ion at m/z 130, which represents the indoylmethyl cation.
Table 4: Major Expected Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
| 170 | [C₁₁H₁₀N₂]⁺˙ (Molecular Ion) | - |
| 130 | [C₉H₈N]⁺ | •CH₂CN |
| 117 | [C₈H₇N]⁺˙ | •CH₂CH₂CN |
| 90 | [C₇H₆]⁺˙ | HCN from m/z 117 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.
A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, such as unit cell parameters, space group, and specific intermolecular interactions (e.g., π-π stacking or hydrogen bonding), are not available at this time. Should such a study be conducted, it would provide invaluable information on the planarity of the indole ring system and the orientation of the propiononitrile substituent relative to the ring, as well as insights into the crystal packing forces that govern its solid-state architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic structure of chromophoric molecules like this compound and its derivatives. The indole ring system, which forms the core of these compounds, possesses a conjugated π-electron system that gives rise to distinct absorption bands in the UV region. These absorptions correspond to electronic transitions from the ground state to various excited states.
The electronic spectrum of the parent indole chromophore is primarily characterized by two main absorption bands, which arise from π→π* transitions. These are historically designated as the ¹Lₐ and ¹Lₑ bands. The ¹Lₑ transition, typically appearing at higher wavelengths (around 280-290 nm), is often structured with clear vibronic features, while the ¹Lₐ band is a broader, more intense absorption at a lower wavelength (around 260-270 nm). nih.gov In many indole derivatives, these two transitions can overlap.
Substitution on the indole ring, either on the pyrrole nitrogen or the benzo portion, significantly influences the energies of these electronic transitions, leading to shifts in the absorption maxima (λmax). For this compound, the propiononitrile group attached to the nitrogen at position 1 (N1) acts as a substituent that modifies the electronic properties of the parent indole chromophore. While specific spectral data for this compound is not widely published, analysis of structurally similar N-substituted indoles, such as 1-propyl-1H-indole, provides valuable insight. The UV spectrum of 1-propyl-1H-indole shows characteristic indole absorption peaks, indicating that N-alkylation does not fundamentally alter the primary π→π* transitions but can cause minor shifts.
The position and nature of substituents on the benzene ring of the indole nucleus have a more pronounced effect on the UV-Vis spectrum. nih.gov Electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, formyl) can cause significant bathochromic (red-shift) or hypsochromic (blue-shift) effects. For instance, studies on various indole derivatives have shown that electrophilic substitution on the benzyl ring can resolve the degeneracy of the ¹Lₐ and ¹Lₑ transitions. nih.gov Specifically, 4-nitroindole and 4-formylindole exhibit absorption spectra that are considerably red-shifted, extending into the visible light region. nih.govnih.gov This is because such substitutions can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org
The table below summarizes the experimentally observed absorption maxima for indole and a selection of its derivatives, illustrating the impact of substitution on their electronic transitions.
| Compound | Solvent | ¹Lₐ λmax (nm) | ¹Lₑ λmax (nm) |
|---|---|---|---|
| Indole | Cyclohexane | ~263, ~270 | ~280, ~287 |
| 5-Hydroxyindole | Cyclohexane | ~270 | ~298, ~306 |
| 6-Hydroxyindole | Cyclohexane | ~260, ~267 | ~292, ~299 |
| 4-Formylindole | Ethanol | 305 | |
| 4-Nitroindole | 2-Propanol | 362 | |
| 5-Nitroindole | 2-Propanol | 368 | |
| 6-Nitroindole | 2-Propanol | 308, 381 | |
| External BN Indole I | Not Specified | 282 | |
| Fused BN Indole II | Not Specified | 292 |
Theoretical and Computational Investigations of 1h Indole 1 Propiononitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For 1H-Indole-1-propiononitrile, these calculations could elucidate its fundamental chemical nature.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional structure. From this, key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity, polarity, and potential sites for electrophilic and nucleophilic attack.
While comprehensive DFT data for this compound is not available in the reviewed literature, studies on the parent indole (B1671886) molecule and its other derivatives are common. researchgate.netniscpr.res.inresearchgate.netresearchgate.net For instance, DFT calculations on indole have been used to investigate its vibrational spectra and gas-phase basicity. figshare.com Such studies provide a framework for how the electronic properties of the indole ring are likely influenced by the 1-propiononitrile substituent.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~3-5 D | Indicates the overall polarity of the molecule. |
| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability. |
Conformational Analysis
The propiononitrile side chain of this compound can rotate around the C-C and C-N single bonds, leading to different spatial arrangements or conformers. Conformational analysis would identify the most stable conformers and the energy barriers between them. This is important as the biological activity and physical properties of a molecule can depend on its preferred conformation. Although specific conformational analyses for this compound are not documented in the searched literature, similar analyses have been performed on other N-alkylated indoles. mdpi.com
Reaction Pathway Energetics and Transition State Analysis
Computational methods can model chemical reactions involving this compound, such as its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This analysis helps in understanding reaction mechanisms and predicting reaction rates. For example, the synthesis of indole-1-propionitrile derivatives via cyanoethylation has been described, and computational studies could elucidate the energetics of this reaction pathway. nih.gov While general mechanisms for indole synthesis have been investigated computationally, specific transition state analyses for reactions involving this compound are absent from the literature. researchgate.net
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic structure. Applications for this compound would include the analysis of its frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the most likely regions for the molecule to donate or accept electrons in chemical reactions. For the indole moiety, the HOMO is typically located on the pyrrole (B145914) ring, suggesting its nucleophilic character. The propiononitrile group, being electron-withdrawing, would be expected to influence the energy and distribution of these orbitals.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical parameters)
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using statistical models. For this compound, a QSPR study could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors (e.g., molecular weight, surface area, electronic parameters from DFT). No specific QSPR studies focused on the chemical parameters of this compound were identified.
Computational Mechanistic Studies
Detailed computational mechanistic studies would investigate the step-by-step pathway of reactions involving this compound. This could involve, for instance, modeling the mechanism of its formation from indole and acrylonitrile (B1666552). Such studies would utilize methods like DFT to map out the potential energy surface of the reaction, identifying key intermediates and transition states. This level of detailed mechanistic investigation for this compound has not been reported in the available scientific literature.
Charge Transfer Analysis
Charge transfer analysis is a fundamental computational tool used to understand the distribution of electrons within a molecule and how this distribution changes upon excitation or interaction with other molecules. This analysis helps in elucidating the electronic properties, reactivity, and potential applications of a compound. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld charge analysis are commonly employed to quantify the partial atomic charges and understand intramolecular charge transfer (ICT).
In the context of this compound, a charge transfer analysis would reveal the electron density distribution across the indole ring, the propiononitrile substituent, and the individual atoms. It is expected that the nitrogen atom of the indole ring and the nitrile group would exhibit negative partial charges due to their higher electronegativity, while the adjacent carbon and hydrogen atoms would carry positive partial charges.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. For this compound, NBO analysis would identify the key orbital interactions responsible for charge delocalization. The analysis would likely show strong hyperconjugative interactions between the lone pair electrons of the indole nitrogen and the antibonding orbitals of the neighboring carbon atoms, contributing to the stability and aromaticity of the indole ring. Furthermore, it would quantify the donor-acceptor interactions between the indole moiety and the propiononitrile group.
A hypothetical data table for NBO analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N7 | π* (C1-C6) | Data not available |
| LP (1) N7 | π* (C8-C9) | Data not available |
| π (C1-C6) | π* (C2-C3) | Data not available |
| π (C8-C9) | π* (C4-C5) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Aromaticity Assessment (e.g., HOMA Analysis)
Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. It is calculated based on the deviation of bond lengths in a given ring from the optimal bond lengths of a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system, and negative values are indicative of anti-aromaticity.
For this compound, a HOMA analysis would be applied to both the six-membered benzene (B151609) ring and the five-membered pyrrole ring of the indole moiety. This would provide a quantitative measure of the aromatic character of each ring. It is anticipated that the benzene ring would exhibit a high HOMA value, close to 1, indicating a high degree of aromaticity. The pyrrole ring, while still aromatic, would likely have a slightly lower HOMA value due to the presence of the heteroatom (nitrogen) and its fusion to the benzene ring.
A hypothetical HOMA analysis for this compound is shown in the table below.
| Ring System | HOMA Value |
| Benzene Ring | Data not available |
| Pyrrole Ring | Data not available |
| Indole Moiety (overall) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Bond Critical Point Analysis (Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, chemical bonds, and molecular structure. A key element of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide valuable information about the nature of the chemical bond.
For a covalent bond, the electron density at the BCP is typically high, and the Laplacian of the electron density is negative (∇²ρ < 0), indicating a concentration of charge in the internuclear region. For closed-shell interactions, such as ionic bonds or van der Waals interactions, the electron density at the BCP is low, and the Laplacian is positive (∇²ρ > 0), indicating a depletion of charge in the internuclear region.
A QTAIM analysis of this compound would involve locating the BCPs for all the bonds within the molecule and calculating the electron density and its Laplacian at these points. This would allow for a detailed characterization of the C-C, C-N, and C-H bonds in both the indole ring and the propiononitrile substituent. The analysis would likely confirm the covalent nature of the bonds within the indole ring, with higher electron density and more negative Laplacian values for the double bonds compared to the single bonds.
A hypothetical table of QTAIM parameters for selected bonds in this compound is provided below.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C1-C6 (Benzene Ring) | Data not available | Data not available | Covalent |
| C8-N7 (Pyrrole Ring) | Data not available | Data not available | Covalent |
| C10-N11 (Nitrile Group) | Data not available | Data not available | Covalent (Polar) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
While the theoretical frameworks for charge transfer analysis, HOMA, and QTAIM are well-established, specific computational studies applying these methods to this compound to generate the detailed research findings and data tables requested were not identified in the available literature. The information presented is therefore a general description of these powerful computational tools and their potential application to the target molecule.
1h Indole 1 Propiononitrile As a Versatile Synthetic Intermediate and Building Block
Preparation of Complex Indole (B1671886) Derivatives and Scaffolds
1H-Indole-1-propiononitrile serves as a valuable precursor for the synthesis of a variety of more complex indole derivatives. The presence of the propiononitrile side chain at the N1 position of the indole ring offers a reactive handle for further chemical transformations.
A primary method for the synthesis of this compound derivatives is through the cyanoethylation of indole precursors. This reaction typically involves the treatment of an indole with acrylonitrile (B1666552) in the presence of a base. nsf.gov For instance, various substituted indoles can be reacted with acrylonitrile in a mixture of pyridine (B92270) and potassium hydroxide (B78521) to yield the corresponding indole-1-propiononitrile derivatives. nsf.gov
The nitrile functionality of this compound can be readily transformed into other functional groups, leading to a diverse array of indole derivatives. Basic hydrolysis of the nitrile group provides the corresponding indole-1-propionic acid, while treatment with hydrogen peroxide in the presence of a base can yield the indole-1-propionamide. nsf.gov These transformations are summarized in the table below.
Table 1: Synthesis of this compound Derivatives and Their Transformations
| Starting Indole | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Indole | Acrylonitrile, Pyridine, KOH | This compound | nsf.gov |
| This compound | 10% Aqueous KOH, Ethanol, Reflux | 1H-Indole-1-propionic acid | nsf.gov |
These propionic acid and propionamide (B166681) derivatives can be further elaborated. For example, indole-1-propionamides can undergo Claisen condensation with reagents like diethyl carbonate or ethyl acetate, and can also react with diazonium salts and nitric acid, opening avenues to a wider range of functionalized indole scaffolds. nsf.gov
Application in the Construction of Other Complex Heterocyclic Systems
The strategic placement of the propiononitrile group in this compound makes it a key building block for the construction of fused heterocyclic systems. The transformation of the nitrile group into an amine is a critical step in many of these synthetic routes.
One significant application is in the synthesis of tetracyclic indole derivatives, such as β-carbolines. The reduction of the nitrile group in this compound yields 3-(1H-indol-1-yl)propan-1-amine. This primary amine can then participate in cyclization reactions. A prominent example is the Pictet-Spengler reaction, where the tryptamine (B22526) analogue is condensed with an aldehyde or ketone followed by ring closure to form a tetrahydro-β-carboline. clockss.orgnih.gov This fundamental transformation is a cornerstone in the synthesis of many indole alkaloids. nih.gov
Furthermore, attempts have been made to cyclize indole-1-propionic acid and indole-1-propionamide derivatives, obtained from this compound, to form dihydropyrroloquinolin-4-one derivatives. nsf.gov While initial attempts at direct cyclization of the acid were challenging, the exploration of such intramolecular cyclizations highlights the potential of this compound derivatives in accessing novel fused heterocyclic systems. The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has been achieved through post-Ugi modification strategies, showcasing a related approach to constructing such fused systems. nih.gov
Utility in Late-Stage Functionalization of Indole Architectures
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late stage of a synthetic sequence, thereby rapidly generating analogues with improved properties. The indole scaffold is a prevalent motif in numerous bioactive natural products and pharmaceuticals. nih.gov
While direct examples of utilizing this compound for the late-stage functionalization of complex indole alkaloids are not extensively documented in the reviewed literature, the N-propiononitrile group can be conceptually viewed as a modifiable handle. For instance, a complex, biologically active indole with a free N-H group could be subjected to cyanoethylation to introduce the propiononitrile moiety. This group could then be further transformed, for example, by reduction to the corresponding amine, which could then be acylated or alkylated to introduce new functionalities. This approach would allow for the exploration of the structure-activity relationship of the parent molecule. The development of mild and scalable N-alkenylative modification strategies for indoles demonstrates the ongoing interest in functionalizing the indole nitrogen for LSF. nih.gov
Contribution to the Synthesis of Nitrogen-Containing Compounds
This compound is intrinsically a nitrogen-containing compound and serves as a valuable precursor for the synthesis of other molecules rich in nitrogen. The transformations of the nitrile group are central to this utility.
The most direct contribution is the synthesis of primary amines through the reduction of the nitrile. Catalytic hydrogenation is a common method for this transformation. The resulting 3-(1H-indol-1-yl)propan-1-amine is a tryptamine analogue, a key structural motif in many biologically active compounds and a precursor to a wide range of more complex nitrogen-containing heterocycles. clockss.org
Furthermore, the hydrolysis of this compound to 1H-Indole-1-propionamide introduces an amide functional group. nsf.gov Amides are fundamental building blocks in organic chemistry and are prevalent in a vast number of pharmaceuticals and natural products. The amide can be a precursor for further reactions, including dehydration back to the nitrile, Hofmann rearrangement to an amine with one less carbon, or used in cyclization reactions to form nitrogen-containing heterocycles.
Table 2: Key Nitrogen-Containing Compounds Derived from this compound
| Starting Material | Transformation | Product | Significance |
|---|---|---|---|
| This compound | Reduction of nitrile | 3-(1H-indol-1-yl)propan-1-amine | Tryptamine analogue, precursor to β-carbolines and other alkaloids. |
Development of Novel Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound and its derivatives can be harnessed to develop novel synthetic methodologies. While specific, named reactions centered on this molecule are not widely established, its use as a building block in multicomponent reactions or cascade sequences represents a promising area for methodological development.
For instance, the conversion of indole-2-aldehydes to 1-indolyl-γ-carbolines through a cascade imination-heterocyclization pathway showcases the potential for developing complex transformations starting from functionalized indoles. clockss.org Although this example does not directly start from this compound, the principle of using a functionalized indole in a cascade reaction to build complex heterocyclic systems is relevant. The propiononitrile moiety could be envisioned as a participant or a directing group in novel cyclization strategies.
The development of synthetic routes to pyrrolo[1,2-a]indoles, another important class of fused indole heterocycles, often involves the cyclization of appropriately substituted indole precursors. nih.gov While direct synthesis from this compound is not explicitly described, its derivatives could potentially be tailored to participate in such cyclization reactions, thereby expanding the toolbox of synthetic chemists for accessing these valuable scaffolds. The synthesis of pyrroloindole analogues from indole-3-acetonitrile (B3204565) highlights the utility of nitrile-containing indole derivatives in constructing such fused systems. nih.gov
Catalytic Applications in Organic Chemistry Involving 1h Indole 1 Propiononitrile
Role in Metal-Catalyzed Transformations
Transition-metal catalysis is a powerful tool for the functionalization of indoles. rsc.org In the context of 1H-Indole-1-propiononitrile, the substituent at the N-1 position precludes reactions at this site and influences the regioselectivity of C-H functionalization on the rest of the molecule. sioc-journal.cn The electron-withdrawing nature of the propiononitrile group can affect the reactivity of the indole (B1671886) ring in cross-coupling and C-H activation reactions.
Research has extensively covered the transition-metal-catalyzed C-H functionalization of N-substituted indoles, providing a strong predictive framework for the behavior of this compound. rsc.org Palladium, rhodium, and copper complexes are commonly used to catalyze reactions such as arylation, alkenylation, and acylation. nih.govmdpi.com For N-substituted indoles, functionalization is often directed to the C2 and C3 positions of the pyrrole (B145914) ring or, with specific directing group strategies, to the C4-C7 positions of the benzene (B151609) ring. sioc-journal.cnrsc.org The N-1 propiononitrile group can be considered a protecting group that allows for selective modification at other positions. For instance, in reactions involving carbene insertion catalyzed by rhodium or copper, the C-H bonds at the C2 or C3 position are typical sites of reaction for N-substituted indoles. snnu.edu.cnnih.gov
Ullmann-type C-N coupling reactions, often catalyzed by copper, are used to synthesize N-aryl indoles. researchgate.net While this compound is already N-substituted, related metal-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions can be employed to introduce substituents at halogenated positions of the indole core. Palladium catalysts are particularly effective for these transformations. mdpi.com
Table 1: Representative Metal-Catalyzed Reactions on N-Substituted Indole Scaffolds
| Reaction Type | Typical Catalyst | Position of Functionalization | Expected Role of this compound | Reference |
|---|---|---|---|---|
| C2-H Arylation | Pd(OAc)₂ | C2 | Substrate for direct arylation | rsc.org |
| C3-H Alkenylation | Rh(III) complexes | C3 | Substrate for alkenylation | nih.gov |
| C-H Borylation | Iridium complexes | C7 | Substrate, with directing group assistance | rsc.org |
| Carbene Insertion | Rh₂(OAc)₄ | C2 or C3 | Reactant with a diazo compound | snnu.edu.cn |
| Ullmann Condensation | CuI/Ligand | N1 (for synthesis) | Product of indole alkylation | researchgate.net |
Participation in Organocatalytic Reactions
Organocatalysis offers a metal-free alternative for the synthesis and functionalization of chiral indole-based heterocycles. sioc-journal.cnnih.gov These reactions often rely on the activation of substrates through hydrogen bonding or iminium/enamine intermediates. This compound can act as a nucleophile in reactions such as Friedel-Crafts alkylations, typically reacting at the electron-rich C3 position. bhu.ac.in
The N-1 propiononitrile substituent plays a crucial role. Since the indole nitrogen's lone pair is engaged, the nucleophilicity of the indole ring is somewhat reduced compared to N-H indole, but the C3 position remains the most reactive site for electrophilic attack. bhu.ac.in Chiral phosphoric acids (CPAs) and squaramides are effective organocatalysts for enantioselective additions to various electrophiles. beilstein-journals.orgmdpi.com In such reactions, the catalyst would activate the electrophile, which then reacts with this compound at its C3 position. The steric and electronic properties of the N-1 substituent can influence the stereochemical outcome of these asymmetric transformations. beilstein-journals.org
Furthermore, indole derivatives participate in a variety of organocatalytic cascade reactions to build complex heterocyclic scaffolds. dergipark.org.trbohrium.com As a substituted indole, this compound could be a key starting material for the synthesis of complex molecules through multi-component reactions catalyzed by simple organic molecules like L-proline or ammonium (B1175870) chloride. dergipark.org.tr
Table 2: Examples of Organocatalytic Reactions Involving Indoles
| Reaction Type | Catalyst Type | Reactive Site on Indole | Potential Application of this compound | Reference |
|---|---|---|---|---|
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | C3 | Nucleophile for addition to activated electrophiles | nih.govmdpi.com |
| [3+2] Cycloaddition | Chiral Guanidine-Amide | C3 | Dipolarophile or nucleophilic partner | bohrium.com |
| Michael Addition | Squaramide or Thiourea | C3 | Nucleophile for conjugate addition | bhu.ac.in |
| Multi-component Reaction | L-proline, Ammonium Chloride | C3 | Component for building complex heterocycles | dergipark.org.tr |
Electrocatalytic Conversions
Electrocatalysis utilizes electrical potential to drive chemical transformations, offering a green and controllable synthetic method. nih.govrsc.org While specific studies on the electrocatalytic conversion of this compound are not prominent, its reactivity can be inferred from its constituent functional groups: the indole ring and the nitrile group.
The indole nucleus can undergo electrochemical oxidation or reduction. Oxidation would likely occur on the electron-rich pyrrole ring, while reduction could lead to the hydrogenation of the 2,3-double bond to form an indoline (B122111) derivative. nih.gov The nitrile group (-CN) is electrochemically active and can be reduced to an amine (-CH₂NH₂). This transformation typically requires specific cathode materials and conditions to proceed efficiently.
Paired electrocatalysis, where simultaneous oxidation and reduction of different substrates occur at the anode and cathode, is an emerging area. nih.gov One could envision a system where an indole derivative is oxidized at the anode while a separate substrate is reduced at the cathode, or vice versa. The conversion of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF) provides a model for the electrocatalytic oxidation of complex organic molecules. nih.gov Similarly, the electrocatalytic hydrogenation (ECH) of phenolic compounds to cyclohexanones on noble-metal electrocatalysts is well-documented and provides a precedent for the possible reduction of the indole ring system. nih.gov The design of electrocatalysts is crucial for controlling the selectivity of these reactions. researchgate.netrsc.org
Photocatalytic Reactions
Photocatalysis uses light to generate reactive intermediates, enabling unique chemical transformations under mild conditions. beilstein-journals.org Indole and its derivatives are common substrates in photocatalytic reactions. chemrxiv.org The indole ring can participate in photoinduced electron transfer (PET) or energy transfer (EnT) processes.
For this compound, the indole moiety can be functionalized through photocatalytic reactions. For example, visible-light-induced acylation of indoles at the C3 position has been achieved using organic dyes as photocatalysts. beilstein-journals.org The compound could also participate in photocatalytic hydroboration reactions, which dearomatize the indole ring to produce indolinyl boranes, as has been demonstrated with other N-substituted indoles. nih.gov
The nitrile group can also influence photocatalytic pathways. In Giese-type additions, radicals generated via photoredox catalysis can add to the double bond of acrylonitrile (B1666552), a molecule structurally related to the propiononitrile side chain. acs.org This suggests that the side chain of this compound might be involved in radical-mediated transformations. Nickel-photoredox catalysis, which can be initiated by simple indoles, has emerged as a powerful method for forming C-N and C-O bonds, highlighting the dual role indoles can play as both substrate and photocatalyst. chemrxiv.org
Heterogeneous Catalysis Related to Indole Derivatives
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. A key application in indole chemistry is the selective hydrogenation of the indole ring to produce indolines. nih.gov This transformation is challenging due to the aromatic stability of the indole and potential catalyst poisoning by the nitrogen-containing product.
The hydrogenation of this compound would be expected to yield 1-(2,3-dihydro-1H-indol-1-yl)propiononitrile. Platinum on carbon (Pt/C) has been shown to be an effective heterogeneous catalyst for the hydrogenation of various unprotected indoles in water, often with an acid activator like p-toluenesulfonic acid. nih.gov The N-1 substituent is critical, as N-protected indoles often exhibit different reactivity and selectivity compared to their unprotected counterparts. nih.gov
Additionally, supported metal nanoparticles, such as palladium on siliceous meso-cellular foam (Pd⁰–AmP–MCF), have been used as heterogeneous catalysts for indole synthesis via Sonogashira-type coupling of o-iodoanilines and terminal alkynes. mdpi.com While this is a synthetic route to the indole core, such catalysts could also be used for cross-coupling reactions starting from a halogenated version of this compound to introduce further complexity.
Table 3: Heterogeneous Catalysis for Indole Transformations
| Reaction Type | Catalyst | Solvent/Conditions | Product from this compound | Reference |
|---|---|---|---|---|
| Hydrogenation | Pt/C | Water, p-TSA, H₂ pressure | 1-(2,3-dihydro-1H-indol-1-yl)propiononitrile | nih.gov |
| Cross-Coupling (e.g., Sonogashira) | Pd Nanoparticles on Support | Organic Solvent, Base | Further functionalized indole derivatives (from halo-precursor) | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Indole-1-propiononitrile, and what methodological considerations ensure reproducibility?
- Answer : The synthesis of indole derivatives like this compound often employs palladium-catalyzed cross-coupling reactions, which are highly tolerant of functional groups and enable regioselective functionalization . Key steps include:
- Ligand selection : Use of phosphine ligands (e.g., PPh₃) to stabilize palladium intermediates and control reaction specificity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful purification to avoid byproducts.
- Work-up protocols : Chromatographic purification and recrystallization to isolate the nitrile-containing product.
Reproducibility hinges on documenting catalyst loading, temperature gradients, and solvent purity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Answer : A multi-technique approach is essential:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent positions on the indole ring and nitrile group integration .
- IR spectroscopy : Identify the C≡N stretch (~2200–2260 cm⁻¹) to verify nitrile functionality .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns.
- Chromatography : HPLC or GC with standardized columns ensures purity (>95%) .
Q. What safety protocols are critical when handling nitrile-containing indole derivatives like this compound in laboratory settings?
- Answer : Nitriles pose toxicity risks (e.g., cyanide release under metabolic conditions). Essential precautions include:
- Engineering controls : Use fume hoods for synthesis and handling to limit inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards .
- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound, particularly regarding ligand selection and solvent systems?
- Answer : Yield optimization requires systematic screening:
- Ligand libraries : Test bidentate ligands (e.g., dppf) for enhanced catalytic activity and stability .
- Solvent polarity : Balance between reaction rate (favored in DMF) and side-product suppression (e.g., using toluene for slower, controlled reactions).
- Additives : Bases like K₂CO₃ or Cs₂CO₃ improve deprotonation efficiency in coupling reactions.
Statistical design of experiments (DoE) can identify optimal parameter combinations .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR discrepancies) when confirming the structure of novel indole derivatives?
- Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure peak splitting .
- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivity .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. What computational or experimental approaches are recommended to study the electronic effects of the nitrile group on the reactivity of this compound?
- Answer :
- Electron density mapping : Use DFT calculations (e.g., B3LYP/6-31G*) to visualize charge distribution at the nitrile-substituted position .
- Kinetic isotope effects (KIE) : Compare reaction rates of C≡N vs. C≡¹⁵N derivatives to probe bond-breaking steps.
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior influenced by the nitrile’s electron-withdrawing effect .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
